(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone
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Overview
Description
(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique combination of a chlorinated phenol and a trifluoromethyl-substituted triazole, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone typically involves multiple steps, starting with the preparation of the chlorinated phenol and the trifluoromethyl-substituted triazole. The key steps include:
Chlorination of Phenol: The phenol is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of Triazole: The triazole ring is formed through a cycloaddition reaction involving an azide and an alkyne.
Coupling Reaction: The chlorinated phenol and the triazole are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases. Its unique structure may allow for selective binding to biological targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-2-hydroxyphenyl)(phenyl)methanone phenylhydrazone
- 2-hydroxy-5-chlorobenzophenone
Uniqueness
Compared to similar compounds, (5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone stands out due to its trifluoromethyl-substituted triazole ring. This unique feature may enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H5ClF3N3O2 |
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Molecular Weight |
291.61 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-[5-(trifluoromethyl)-2H-triazol-4-yl]methanone |
InChI |
InChI=1S/C10H5ClF3N3O2/c11-4-1-2-6(18)5(3-4)8(19)7-9(10(12,13)14)16-17-15-7/h1-3,18H,(H,15,16,17) |
InChI Key |
VZIPTCHDFIENBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C2=NNN=C2C(F)(F)F)O |
Origin of Product |
United States |
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